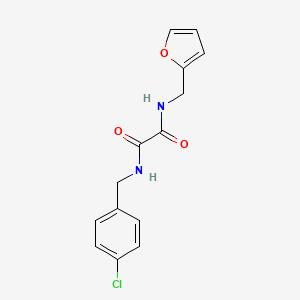![molecular formula C12H17Cl2N3S B5051317 N-(2,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea](/img/structure/B5051317.png)
N-(2,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiourea derivatives, including compounds similar to N-(2,4-dichlorophenyl)-N'-[3-(dimethylamino)propyl]thiourea, typically involves the reaction of amine groups with isothiocyanates or thiocyanates under controlled conditions. A study by Yusof et al. (2010) reported the synthesis of a series of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea derivatives, showcasing the typical synthetic route that might be similar to the compound of interest. These compounds were characterized using IR, 1H, and 13C NMR spectroscopy, providing insights into the structural aspects of thiourea derivatives (Yusof, Jusoh, Khairul, & Yamin, 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives has been extensively studied using spectroscopic techniques and X-ray crystallography. The crystal structure of a similar compound, 1-(4-chlorophenyl)-3-(4-methylbenzoyl)thiourea, was elucidated by Saeed and Parvez (2005), revealing significant intramolecular hydrogen bonding and a planar arrangement of the thiourea moiety, which is crucial for understanding the molecular geometry and stability of these compounds (Saeed & Parvez, 2005).
Chemical Reactions and Properties
Thiourea derivatives participate in various chemical reactions, leveraging the reactivity of their functional groups. For instance, they are known to undergo substitution reactions, contribute to the formation of heterocycles, and act as ligands in coordination chemistry. The bifunctional nature of thiourea compounds, containing both amino and thiocarbonyl groups, allows them to engage in nucleophilic addition and substitution reactions, which are pivotal in synthetic organic chemistry. Okino et al. (2005) have demonstrated the catalytic activity of thiourea derivatives in enantio- and diastereoselective Michael reactions, highlighting the chemical reactivity of these compounds (Okino, Hoashi, Furukawa, Xu, & Takemoto, 2005).
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[3-(dimethylamino)propyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2N3S/c1-17(2)7-3-6-15-12(18)16-11-5-4-9(13)8-10(11)14/h4-5,8H,3,6-7H2,1-2H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNCAWKMAOQZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5051238.png)
![methyl 3-({3-(2-furyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5051246.png)
![N-{[2-(2-iodobenzoyl)hydrazino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5051263.png)


![5-imino-6-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5051291.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-3-(4-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B5051292.png)

![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5051311.png)
![1-methyl-4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5051325.png)
![N-{2-(4-bromophenyl)-1-[(tert-butylamino)carbonyl]vinyl}-4-methylbenzamide](/img/structure/B5051330.png)
![dimethyl 2-[({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]terephthalate](/img/structure/B5051338.png)

![11-(5-bromo-2-thienyl)-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5051350.png)